Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a chemical compound with the molecular formula C13H14O3. It is a derivative of benzoic acid and contains an ethyl ester group along with a methoxypropynyl substituent on the benzene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate typically involves the reaction of 4-ethoxycarbonylbenzoic acid with 3-methoxyprop-1-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxypropynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate
- Ethyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the ethyl ester and methoxypropynyl groups allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
827028-04-6 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(14)12-8-6-11(7-9-12)5-4-10-15-2/h6-9H,3,10H2,1-2H3 |
InChI Key |
QDPGHZNTRZASOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CCOC |
Origin of Product |
United States |
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